molecular formula C6H5ClFN B1590449 2-Chloro-3-fluoro-5-methylpyridine CAS No. 34552-15-3

2-Chloro-3-fluoro-5-methylpyridine

Cat. No.: B1590449
CAS No.: 34552-15-3
M. Wt: 145.56 g/mol
InChI Key: XZJURWKNRAGMCG-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3) is a halogenated pyridine derivative with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol . It is a white crystalline powder with a purity of ≥98.0%, widely used as a pharmaceutical intermediate due to its reactive chlorine and fluorine substituents, which enhance its utility in synthesizing active pharmaceutical ingredients (APIs) . Key physical properties include:

  • Boiling Point: Reported as 186.4±35.0 °C (at 760 mmHg) and 92°C (TCI America data) . The discrepancy may arise from differences in measurement conditions or purity levels.
  • Refractive Index: 1.504 .
  • Storage: Recommended to be stored in a refrigerator in tightly sealed containers to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-methylpyridine typically involves the halogenation of 3-methylpyridine. The process includes the stepwise chlorination of 3-methylpyridine to form 2-chloro-5-methylpyridine, followed by fluorination to obtain the desired product . The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gases, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces the production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-fluoro-5-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the pyridine ring can enhance efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

Agrochemicals

The compound is utilized as a building block in the synthesis of herbicides and pesticides. Its ability to undergo halogen exchange reactions makes it suitable for creating more complex agrochemical structures.

Case Study: Herbicide Development
A patent describes methods for synthesizing fluorinated pyridine derivatives that are effective as herbicides . The incorporation of this compound into these compounds has been shown to improve selectivity and potency against specific weed species.

Material Science

In material science, this compound is explored for use in the development of functional materials, including polymers and coatings. Its fluorine content contributes to properties such as chemical resistance and thermal stability.

Case Study: Polymer Synthesis
Research indicates that incorporating this pyridine derivative into polymer matrices can enhance the mechanical properties and resistance to solvents, making it valuable for industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for pharmaceutical synthesisAntimicrobial agents
AgrochemicalsBuilding block for herbicides and pesticidesDevelopment of selective herbicides
Material ScienceComponent in functional materialsEnhanced polymers with improved chemical resistance

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the pyridine ring allows it to form strong interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s unique structure enables it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physical Properties

The following table compares 2-Chloro-3-fluoro-5-methylpyridine with selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Purity
This compound 34552-15-3 C₆H₅ClFN 145.56 Cl (C2), F (C3), CH₃ (C5) 92–186.4 ≥95–98%
2-Chloro-3-chloromethyl-5-fluoro-pyridine 1227606-13-4 C₆H₄Cl₂FN 180.01 Cl (C2), Cl-CH₂ (C3), F (C5) Not reported Not reported
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine 72600-67-0 C₆H₂ClF₄N 199.54 Cl (C2), F (C3), CF₃ (C5) Not reported Not reported
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine - C₁₃H₇ClF₄N 304.66 Cl (Ar-C5), CF₃ (Ar-C2), F (C3), CH₃ (C2) Not reported Not reported
2-Chloro-5-fluoro-3-methylpyridine 34552-15-3* C₆H₅ClFN 145.56 Cl (C2), F (C5), CH₃ (C3) Not reported ≥98%

Note: CAS 34552-15-3 is sometimes ambiguously referenced for positional isomers; confirmatory synthesis data is advised.

Key Observations :

  • Positional Isomerism : The distinction between this compound and 2-chloro-5-fluoro-3-methylpyridine (CAS 34552-15-3) highlights the importance of substituent positions in reactivity and biological activity .

Biological Activity

2-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the presence of chlorine and fluorine atoms, contribute to its biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C6H6ClF N
  • Molecular Weight : 145.57 g/mol
  • Structural Features : Contains a pyridine ring substituted with chlorine and fluorine atoms, as well as a methyl group.

Biological Activity Overview

The biological activity of this compound has been primarily linked to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions.

Key Findings:

  • CYP1A2 Inhibition : Studies indicate that this compound inhibits CYP1A2, which may alter the pharmacokinetics of co-administered drugs .
  • Potential Drug Interactions : The inhibition of CYP1A2 suggests that this compound could affect the efficacy and safety profiles of concurrent medications, necessitating further investigation into its pharmacodynamics.

The mechanism by which this compound exerts its biological effects involves the interaction with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes, potentially modifying their activity:

  • Enzyme Inhibition : The compound's structural characteristics allow it to interact with the active sites of enzymes, leading to altered metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals how variations in substitution patterns can significantly affect biological activity. Below is a table summarizing some related compounds:

Compound NameSimilarityUnique Features
This compound0.91Lacks iodine; may exhibit different biological activities
6-Chloro-5-fluoronicotinonitrile0.80Contains a nitrile group; different reactivity profile
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine0.77Contains trifluoromethyl group; distinct electronic properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pharmacological Studies : Research has shown that this compound can modulate biological pathways through enzyme inhibition. Its role as a CYP1A2 inhibitor indicates potential applications in drug discovery and development.
  • Clinical Trials : Some derivatives of this compound are undergoing clinical trials for their potential therapeutic effects, particularly in oncology and infectious diseases.
  • Agrochemical Applications : Beyond pharmaceuticals, derivatives of this compound are used in crop protection from pests, highlighting its versatility in both medicinal and agricultural chemistry.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the established synthetic routes for 2-chloro-3-fluoro-5-methylpyridine, and what are their efficiency metrics?

The primary synthesis involves cyclization of α-fluoronitrile intermediates under acidic conditions. For example, α-fluoronitrile (N157) undergoes cyclization with HCl in MeCN at 180°C, yielding this compound in 44% efficiency . Key challenges include optimizing reaction time and temperature to improve yield. Alternative routes may involve halogenation of methylpyridine precursors, but specific protocols require validation.

Q. Q2: How can researchers confirm the structural identity and purity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions and absence of byproducts.
  • Mass Spectrometry : Confirm molecular weight (e.g., 163.55 g/mol for related fluoropyridines) .
  • HPLC : Assess purity (>97% by GC for analogous compounds) .
    Cross-reference with CAS No. 21397-08-0 for database validation .

Q. Reactivity and Functionalization

Q. Q3: What regioselective functionalization strategies are feasible for this compound?

The chlorine atom at position 2 is highly reactive toward nucleophilic substitution, enabling derivatization with amines, thiols, or alkoxides. Fluorine at position 3 is less reactive but can participate in directed ortho-metalation for C–H activation . For example, Pd-catalyzed cross-coupling at the 5-methyl group could introduce aryl or heteroaryl moieties.

Q. Q4: How does the electronic environment of the pyridine ring influence reaction outcomes?

The electron-withdrawing effects of Cl and F substituents deactivate the ring, directing electrophilic attacks to the 4-position (meta to Cl and para to F). Computational studies (e.g., DFT) predict charge distribution, aiding in reaction design . Experimental validation via Hammett plots or kinetic isotope effects is recommended.

Q. Advanced Applications in Drug Discovery

Q. Q5: What role does this compound play as a building block in bioactive molecule synthesis?

It serves as a key intermediate for pharmaceuticals targeting kinase inhibitors or antimicrobial agents. For example, introducing sulfonamide groups at the 2-position yields compounds with reported antiproliferative activity . Structure-activity relationship (SAR) studies require systematic variation of substituents and bioassays.

Q. Q6: How can researchers address low solubility of fluorinated pyridine derivatives in biological assays?

  • Prodrug Strategies : Convert the methyl group to a phosphate ester for enhanced aqueous solubility.
  • Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate derivatives in PEGylated liposomes for in vivo studies.

Q. Analytical and Computational Challenges

Q. Q7: What analytical methods resolve contradictions in reported spectral data for fluoropyridines?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .
  • Database Cross-Check : Use PubChem (CID: B594760) or EPA DSSTox (DTXSID40361445) for validation .

Q. Q8: How can computational modeling guide the design of derivatives with improved bioactivity?

  • Docking Studies : Screen derivatives against target proteins (e.g., EGFR kinase) to predict binding affinities.
  • ADMET Prediction : Use QSAR models to optimize logP, solubility, and metabolic stability .

Q. Safety and Handling Protocols

Q. Q9: What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential HCl/HF release .
  • Storage : Keep in airtight containers at RT, away from moisture and light .

Q. Data Discrepancy and Reproducibility

Q. Q10: How should researchers address inconsistencies in reported synthetic yields (e.g., 44% vs. literature claims)?

  • Parameter Optimization : Systematically vary catalysts (e.g., switch from HCl to TFA) or solvents (MeCN vs. DMF).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry .

Properties

IUPAC Name

2-chloro-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJURWKNRAGMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543283
Record name 2-Chloro-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34552-15-3
Record name 2-Chloro-3-fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34552-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluoro-5-methylpyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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